4-bromo-7-fluoro-1H-indole
Overview
Description
4-bromo-7-fluoro-1H-indole is a halogenated indole derivative, a class of compounds known for their significance in medicinal chemistry due to their presence in a variety of natural products and pharmaceuticals. While the provided papers do not directly discuss 4-bromo-7-fluoro-1H-indole, they do provide insights into the chemistry of brominated indoles, which can be extrapolated to understand the properties and reactivity of 4-bromo-7-fluoro-1H-indole.
Synthesis Analysis
The synthesis of brominated indoles can be achieved through various methods, including the regioselective C(sp2)-H dual functionalization as described in the second paper. This process involves the use of hypervalent iodine(III) compounds to introduce bromine and other functional groups onto the indole ring under metal-free conditions . Although the specific synthesis of 4-bromo-7-fluoro-1H-indole is not detailed, similar strategies could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of brominated indoles is characterized by the presence of a bromine atom on the indole ring, which can significantly influence the electronic properties of the molecule. The first paper discusses the crystal structure analysis of a brominated indole derivative using X-ray diffraction, Hirshfeld surface analysis, and DFT calculations . These techniques could be applied to 4-bromo-7-fluoro-1H-indole to gain insights into its molecular structure and intermolecular interactions.
Chemical Reactions Analysis
Brominated indoles are known to participate in various chemical reactions due to the presence of the reactive bromine atom. The second paper highlights the dual functionalization of indoles, which includes bromination as part of the process . This suggests that 4-bromo-7-fluoro-1H-indole could also undergo further functionalization reactions, potentially leading to a wide range of derivatives with diverse biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated indoles can be influenced by the substituents on the indole ring. The first paper provides information on the thermal stability of a brominated indole compound, which is reported to be stable up to 215°C . This data can be useful in predicting the stability of 4-bromo-7-fluoro-1H-indole. Additionally, the electronic and spectroscopic properties of such compounds can be studied using techniques like TD-DFT and NMR, as mentioned in the first paper .
Scientific Research Applications
Biologically Active Compounds
- Scientific Field: Biochemistry and Pharmacology
- Application Summary: Indole derivatives are used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
- Results or Outcomes: Indoles, both natural and synthetic, show various biologically vital properties .
Synthesis of Clavicipitic Acid
- Scientific Field: Organic Chemistry
- Application Summary: 4-Bromoindole may be used to synthesize clavicipitic acid, an ergot alkaloid .
Industrial Applications
- Scientific Field: Industrial Biotechnology
- Application Summary: Indole and its derivatives have value for flavour and fragrance applications, for example, in food industry or perfumery .
- Methods of Application: Indole is traditionally obtained from coal tar. Biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives .
- Results or Outcomes: Indole can be derivatized to several halogenated and oxygenated compounds that can be used as natural colourants or have promising bioactivity with therapeutic potential to treat human diseases .
Antiviral Activity
- Scientific Field: Virology
- Application Summary: Indole derivatives have been reported as antiviral agents . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives showed inhibitory activity against influenza A .
- Results or Outcomes: Some indole derivatives showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L .
Inhibitor of GSK-3
- Scientific Field: Biochemistry
- Application Summary: 4-Bromoindole is a potential inhibitor of GSK-3 . GSK-3 is a serine/threonine protein kinase that plays a key role in various cellular processes, including glucose regulation, apoptosis, and cell differentiation .
Biochemical Reagent
- Scientific Field: Biochemistry
- Application Summary: 7-Fluoro-1H-indole is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Anti-inflammatory Activity
- Scientific Field: Pharmacology
- Application Summary: Indole derivatives have been reported to possess anti-inflammatory activities .
- Results or Outcomes: Some indole derivatives showed significant anti-inflammatory activities .
Anticancer Activity
- Scientific Field: Oncology
- Application Summary: Indole derivatives have been reported to possess anticancer activities .
- Results or Outcomes: Some indole derivatives showed significant anticancer activities .
Anti-HIV Activity
Safety And Hazards
The safety information for “4-bromo-7-fluoro-1H-indole” includes the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
4-bromo-7-fluoro-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFN/c9-6-1-2-7(10)8-5(6)3-4-11-8/h1-4,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBQKMEMSAFAVKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20396896 | |
Record name | 4-Bromo-7-fluoroindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20396896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-7-fluoro-1H-indole | |
CAS RN |
883500-66-1 | |
Record name | 4-Bromo-7-fluoroindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20396896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-7-fluoroindole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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